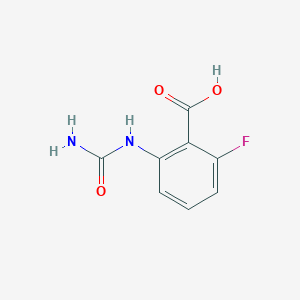

2-(Carbamoylamino)-6-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(carbamoylamino)-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c9-4-2-1-3-5(11-8(10)14)6(4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALSQQVNTIMBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Carbamoyl-6-fluoroanthranilic acid synonyms and IUPAC name

Technical Monograph: N-Carbamoyl-6-fluoroanthranilic Acid

Executive Summary & Chemical Identity[1][2]

N-Carbamoyl-6-fluoroanthranilic acid is a specialized fluorinated building block primarily utilized in the synthesis of fused heterocyclic systems, specifically 5-fluoroquinazoline-2,4(1H,3H)-diones. As a derivative of anthranilic acid (2-aminobenzoic acid), the introduction of the fluorine atom at the C6 position (ortho to the carboxylic acid) introduces unique steric and electronic constraints that distinguish it from its 4-fluoro and 5-fluoro isomers.

This guide details the nomenclature, synthesis protocols, and critical cyclization pathways, addressing the specific challenges posed by the C6-fluorine substituent during nucleophilic ring closure.

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(Carbamoylamino)-6-fluorobenzoic acid |

| Common Synonyms | N-Carbamoyl-6-fluoroanthranilic acid; 2-Ureido-6-fluorobenzoic acid; 6-Fluoro-N-(aminocarbonyl)anthranilic acid |

| CAS Registry Number | 1153395-59-5 |

| Molecular Formula | C₈H₇FN₂O₃ |

| Molecular Weight | 198.15 g/mol |

| SMILES | NC(=O)NC1=C(C(=O)O)C(F)=CC=C1 |

| InChI Key | DGOZIZVTANAGCA-UHFFFAOYSA-N (Analogous base structure) |

Critical Note on Isomerism: Researchers must distinguish this compound from 2-carbamoyl-6-fluorobenzoic acid (CAS 83684-76-8), which typically refers to the phthalamic acid derivative (amide on the ring carbon) rather than the ureido derivative (amide on the nitrogen).

Structural Analysis & Reactivity Profile

The reactivity of N-carbamoyl-6-fluoroanthranilic acid is dominated by the proximity of the fluorine atom to the carboxylic acid moiety.

-

Electronic Effect: The fluorine at C6 exerts a strong inductive withdrawing effect (-I) on the carboxylic acid carbonyl, potentially increasing the electrophilicity of the acid carbon. However, it also creates electron density repulsion with the incoming nucleophile during cyclization.

-

Steric Hindrance: Unlike the 4-fluoro or 5-fluoro isomers, the 6-fluoro substituent is sterically crowded against the carboxylic acid group. This "ortho-effect" can twist the carboxylic acid out of planarity with the benzene ring, affecting the rate of subsequent cyclodehydration reactions.

-

Solubility: The ureido group (-NH-CO-NH2) significantly increases polarity and hydrogen-bonding capability compared to the parent anthranilic acid, often necessitating polar aprotic solvents (DMSO, DMF) or hot acetic acid for processing.

Synthesis Protocol

The standard industrial preparation involves the carbamoylation of 2-amino-6-fluorobenzoic acid using alkali metal cyanates. This method is preferred over using toxic isocyanates or urea fusion for high-purity applications.

Reagents & Materials[5][6]

-

Precursor: 2-Amino-6-fluorobenzoic acid (6-Fluoroanthranilic acid)

-

Reagent: Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN)

-

Solvent: 50% Aqueous Acetic Acid or Water/HCl systems

-

Temperature: 35°C – 80°C

Step-by-Step Methodology

-

Dissolution: Suspend 1.0 equivalent of 2-amino-6-fluorobenzoic acid in water (approx. 10 volumes).

-

Acidification: Slowly add glacial acetic acid or dilute HCl to adjust pH to ~3–4. Note: The amine must be protonated to solubilize, but the reaction requires the free amine to attack the isocyanic acid generated in situ.

-

Cyanate Addition: Prepare a solution of Potassium Cyanate (1.2 – 1.5 equivalents) in minimum water. Add this solution dropwise to the reaction mixture at 35°C.

-

Mechanism: Acid converts cyanate ion (

) to isocyanic acid (

-

-

Reaction Monitoring: Heat the mixture to 50–60°C and stir for 2–4 hours. Monitoring by HPLC should show the consumption of the starting anthranilic acid and the appearance of the more polar ureido peak.

-

Workup: Cool the reaction mixture to 0–5°C. The N-carbamoyl product typically precipitates as a white to off-white solid.

-

Purification: Filter the solid and wash copiously with cold water to remove inorganic salts. Recrystallization from ethanol/water or acetic acid may be performed if necessary.

Cyclization: The Pathway to Quinazolinediones

The primary utility of N-carbamoyl-6-fluoroanthranilic acid is its conversion to 5-fluoroquinazoline-2,4(1H,3H)-dione .

Numbering Shift: It is vital to track the atomic positions during this transformation.

-

Anthranilic C1 (COOH)

Quinazoline C4 (Carbonyl) -

Anthranilic C2 (N-Urea)

Quinazoline N1 -

Anthranilic C6 (Fluorine)

Quinazoline C5

Because the fluorine is at position 6 of the benzene ring (adjacent to the acid), it ends up at position 5 of the quinazoline system (adjacent to the bridgehead).

Cyclodehydration Workflow

The cyclization is typically achieved under basic conditions (NaOH) or thermal dehydration.

Figure 1: Synthetic pathway from anthranilic precursor to quinazolinedione scaffold.

Analytical Characterization

To validate the identity of the synthesized N-carbamoyl-6-fluoroanthranilic acid, the following spectral characteristics are expected.

Proton NMR (¹H-NMR) in DMSO-d₆[6]

-

Carboxylic Acid (-COOH): Broad singlet, typically 12.0 – 13.5 ppm.

-

Urea Protons (-NH-CO-NH₂):

-

The internal NH (attached to phenyl ring) appears downfield (~8.5 – 10.0 ppm) due to hydrogen bonding with the ortho-fluorine or the carbonyl.

-

The terminal NH₂ appears as a broad singlet around 6.0 – 7.5 ppm.

-

-

Aromatic Protons:

-

Expect a specific splitting pattern due to ¹⁹F-¹H coupling. The proton at C5 (meta to F) and C3/C4 will show complex multiplets.

-

Infrared Spectroscopy (FT-IR)

-

Carbonyl Region:

-

Acid C=O: 1680 – 1710 cm⁻¹ (broad).

-

Urea C=O: 1640 – 1660 cm⁻¹ (often sharper, amide I band).

-

-

N-H Stretch: 3300 – 3450 cm⁻¹ (multiple bands for primary and secondary amines).

References

-

Alassaf, M. A., et al. (2022).[1] Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724967 (4-Fluoroanthranilic acid - Parent Structure Comparison). Retrieved from [Link]

-

SciSpace. (2009). Synthesis and biological evaluation of anthranilic acid derivatives. Retrieved from [Link]

Sources

Difference between 2-amino-6-fluorobenzoic acid and its ureido derivative

This comprehensive technical guide details the structural, physicochemical, and functional distinctions between 2-amino-6-fluorobenzoic acid and its ureido derivative (specifically the linear 2-ureido-6-fluorobenzoic acid and its cyclized form, 5-fluoroquinazoline-2,4(1H,3H)-dione).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

In medicinal chemistry, 2-amino-6-fluorobenzoic acid (6-fluoroanthranilic acid) serves as a critical bifunctional scaffold. Its value lies in the orthogonal reactivity of the nucleophilic amino group and the electrophilic carboxylic acid, modulated by the electron-withdrawing and sterically demanding fluorine atom at the C6 position.

The ureido derivative represents a pivotal transformation of this scaffold. While the term can refer to the linear 2-ureido-6-fluorobenzoic acid, this intermediate typically undergoes rapid cyclodehydration to form 5-fluoroquinazoline-2,4(1H,3H)-dione . This transformation alters the molecule from a simple building block into a pharmacologically active heterocycle with proven efficacy as a bioisostere for fluoroquinolones and a scaffold for kinase inhibitors.

Chemical Structure & Electronic Properties

2-Amino-6-Fluorobenzoic Acid (The Precursor)[1]

-

Steric Environment: The C2-amino and C6-fluoro groups flank the C1-carboxylic acid. This 2,6-substitution pattern creates significant steric strain, forcing the carboxylic acid group out of planarity with the benzene ring to minimize repulsion between the carbonyl oxygen and the fluorine lone pairs.

-

Electronic Effects: The fluorine atom exerts a strong inductive withdrawing effect (-I), reducing the pKa of the carboxylic acid (making it more acidic than anthranilic acid) and slightly decreasing the nucleophilicity of the aniline nitrogen.

-

Intramolecular Bonding: A strong intramolecular hydrogen bond exists between the amine proton and the carbonyl oxygen (

), stabilizing the structure.

The Ureido Derivative (The Transformant)

-

Linear Form (2-ureido-6-fluorobenzoic acid): Introduction of the urea moiety (

) significantly increases the polar surface area (PSA). The urea group acts as a dual hydrogen bond donor/acceptor, often leading to poor solubility in non-polar solvents due to strong intermolecular stacking. -

Cyclized Form (5-fluoroquinazoline-2,4-dione): The linear ureido acid is thermodynamically primed to cyclize. The resulting bicyclic structure is planar and rigid. The fluorine atom at position 5 (corresponding to the original C6) now influences the electron density of the pyrimidine-dione ring, critical for binding affinity in active sites (e.g., ATP pockets of kinases).

Structural Comparison Diagram

The following diagram illustrates the electronic and structural progression from the precursor to the bioactive scaffold.

Figure 1: Structural evolution from the anthranilic acid precursor to the quinazoline-2,4-dione scaffold.

Physicochemical Property Comparison

The transformation to the ureido derivative drastically alters solubility and acid-base profiles.

| Property | 2-Amino-6-fluorobenzoic Acid | 5-Fluoroquinazoline-2,4-dione (Ureido Derivative) |

| Molecular Weight | 155.13 g/mol | 180.14 g/mol |

| Physical Form | Crystalline Solid (White/Off-white) | Crystalline Powder (High Melting) |

| Melting Point | 167–169 °C | >280 °C (often decomposes) |

| Solubility | Soluble in alcohols, DMSO, dilute acid/base. | Poor solubility in water/alcohols; Soluble in DMSO. |

| Acid/Base Character | Amphoteric (Acidic COOH, Basic NH2). | Weakly acidic (NH protons of the dione ring). |

| pKa | COOH: ~3.2 | Imide NH: ~9–10 |

| UV/Vis Absorption | Bathochromic shift due to extended conjugation. |

Expert Insight: The high melting point and poor solubility of the cyclized ureido derivative (quinazoline-2,4-dione) stem from the formation of a robust intermolecular hydrogen-bonding network in the crystal lattice, mimicking DNA base-pairing interactions.

Synthesis & Experimental Protocols

Synthesis of the Ureido Derivative (Quinazoline-2,4-dione)

The synthesis exploits the nucleophilicity of the amino group reacting with a cyanate source. The presence of the C6-fluorine atom does not significantly hinder this reaction, although it may slightly retard the initial nucleophilic attack compared to non-fluorinated analogs due to inductive electron withdrawal.

Protocol: One-Pot Cyclization

-

Reagents: 2-Amino-6-fluorobenzoic acid (1.0 eq), Potassium Cyanate (KCNO, 1.5 eq), Glacial Acetic Acid (excess), Water.

-

Procedure:

-

Dissolve 2-amino-6-fluorobenzoic acid in warm glacial acetic acid (or dilute HCl).

-

Add an aqueous solution of KCNO dropwise at 35–40 °C. Note: The linear ureido acid intermediate may precipitate here.

-

Reflux the mixture for 2–4 hours. The heat drives the cyclodehydration of the linear urea to the quinazoline-2,4-dione.

-

Cool to room temperature.[1] The product will precipitate as a heavy solid.

-

Purification: Filter the solid, wash copiously with water (to remove salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

-

-

Validation:

-

IR: Disappearance of broad COOH bands; appearance of sharp amide/urea carbonyl stretches (~1710, 1660 cm⁻¹).

-

1H NMR (DMSO-d6): Disappearance of broad COOH proton; appearance of two distinct singlet protons for the quinazoline NH groups (typically >11 ppm).

-

Applications in Drug Discovery[4][5][6][7]

2-Amino-6-fluorobenzoic Acid (Precursor)[1]

-

Peptide Mimicry: Used as a constrained amino acid in peptidomimetics to induce turns or lock conformations.

-

Fluorescent Probes: The anthranilic core is fluorescent; the fluorine substituent modulates the quantum yield and emission wavelength, useful for biological tagging.

Ureido Derivative (Quinazoline-2,4-dione)

-

Antibacterial Agents: This scaffold acts as a bioisostere to the quinolone core found in Ciprofloxacin. It targets bacterial Topoisomerase IV and DNA Gyrase. The 5-fluoro group (from the 6-fluoro acid) is critical for potency, analogous to the C6-fluoro in fluoroquinolones.

-

Kinase Inhibition: The dione motif functions as an ATP-mimetic, forming hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR).

-

Aldose Reductase Inhibitors: Derivatives of this scaffold have shown efficacy in treating diabetic complications by inhibiting the polyol pathway.

References

-

PubChem. 2-Amino-6-fluorobenzoic acid - Compound Summary. National Library of Medicine. [Link]

-

Connolly, D. J., et al. Urea derivatives in modern drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 2010. [Link]

Sources

A Guide to 2-(Carbamoylamino)-6-fluorobenzoic Acid: A Privileged Intermediate in Modern Drug Discovery

Abstract: The strategic incorporation of fluorine and ureido moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of 2-(Carbamoylamino)-6-fluorobenzoic acid, a key pharmaceutical intermediate that embodies this design philosophy. We will explore its fundamental physicochemical properties, detailing the synergistic effects of its constituent functional groups. A comprehensive, field-proven synthesis protocol is provided, emphasizing the causality behind procedural choices to ensure reproducibility and safety. Furthermore, we examine the molecule's principal application as a precursor to complex heterocyclic systems, particularly those relevant to kinase inhibition, supported by mechanistic diagrams. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction to a High-Value Scaffolding

In the landscape of pharmaceutical development, success is often dictated by the rational design of molecular building blocks. Intermediates that offer a combination of desirable structural features and versatile reactivity are of paramount importance. This compound (also known as 2-Ureido-6-fluorobenzoic acid) has emerged as such a compound, finding utility in the synthesis of biologically active molecules.

The value of this intermediate lies in the convergence of three key structural motifs:

-

An Ortho-Fluorobenzoic Acid Core: The presence of a fluorine atom at the ortho-position significantly influences the molecule's properties. The high electronegativity of fluorine enhances the acidity of the carboxylic acid group and can modulate lipophilicity, metabolic stability, and binding affinity of derivative compounds.[1] This makes the fluorinated benzoic acid a privileged scaffold in drug discovery.[1]

-

A Ureido Moiety: The ureido group (-NH-C(O)-NH-) is a critical pharmacophore. Its ability to act as both a hydrogen bond donor and acceptor allows it to form potent and specific interactions with biological targets, often mimicking the hydrogen bonding patterns of peptide backbones.[2] This functionality is frequently exploited in the design of enzyme inhibitors.[2]

-

Strategic Proximity of Functional Groups: The adjacent arrangement of the carboxylic acid and the ureido group enables intramolecular cyclization reactions, providing a direct and efficient pathway to valuable heterocyclic ring systems, such as quinazolinediones, which are common cores in many therapeutic agents.

This guide serves to consolidate the essential technical knowledge required to effectively synthesize and utilize this intermediate in a research and development setting.

Physicochemical Profile and Structural Insights

A thorough understanding of a molecule's properties is fundamental to its successful application. The unique characteristics of this compound are a direct result of its specific arrangement of functional groups.

Core Molecular Attributes

The fundamental properties of the intermediate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1153395-59-5 | [3][4] |

| Molecular Formula | C₈H₇FN₂O₃ | [4] |

| Molecular Weight | 198.15 g/mol | [4] |

| Appearance | Typically an off-white to light yellow solid | Inferred from related compounds[5] |

| Storage | Store in a dry, cool, well-ventilated place | Inferred from related compounds[6][7] |

The Role of the Ureido Group in Molecular Recognition

The ureido moiety is arguably the most significant feature for biological activity. Its hydrogen bonding capability is exceptional, allowing it to serve as a potent "molecular anchor" within the binding pockets of enzymes and receptors.[2] This is particularly relevant in the design of kinase inhibitors, where the ureido group can form key interactions in the hinge region of the ATP binding site.[8][9]

Synthesis and Manufacturing Considerations

The most direct and common synthesis of this compound proceeds from its corresponding amine, 2-amino-6-fluorobenzoic acid. This precursor is a versatile compound used in the development of anti-inflammatory and antimicrobial agents.[5] The transformation involves a ureidation reaction, typically using an alkali metal cyanate in an acidic aqueous medium.

Primary Synthetic Pathway

The reaction hinges on the in situ generation of isocyanic acid (HNCO) from the protonation of the cyanate salt. The nucleophilic amino group of the 2-amino-6-fluorobenzoic acid then attacks the electrophilic carbon of isocyanic acid to form the target ureido product.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions.

Reagents & Equipment:

-

2-Amino-6-fluorobenzoic acid (1.0 eq)

-

Potassium cyanate (1.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer

-

Heating mantle

-

Standard filtration apparatus (Büchner funnel)

-

pH paper or meter

Procedure:

-

Vessel Setup: Charge the round-bottom flask with 2-amino-6-fluorobenzoic acid (1.0 eq) and deionized water (approx. 10 mL per gram of starting material).

-

Dissolution: While stirring, slowly add concentrated HCl dropwise until the starting material fully dissolves and the solution is acidic (pH 1-2). Causality: The amino acid is protonated to form its hydrochloride salt, which is more soluble in water, ensuring a homogeneous reaction mixture.

-

Reagent Addition: In a separate beaker, dissolve potassium cyanate (1.2 eq) in a minimal amount of warm deionized water. Add this solution to the stirred reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C. Maintain this temperature for 2-3 hours. A precipitate of the product should begin to form as the reaction progresses. Causality: Heating accelerates the reaction between the amine and the in situ-generated isocyanic acid. The product is less soluble in the acidic aqueous medium than the starting material, causing it to precipitate.

-

Isolation: After the reaction period, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold deionized water (2 x 5 mL per gram of starting material) to remove any inorganic salts and residual acid.

-

Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

In-Process Controls and Characterization

To ensure the integrity of the synthesis, the final product should be characterized using standard analytical techniques:

-

HPLC: To determine purity (see protocol below). A purity of ≥98% is typically required for pharmaceutical applications.[10]

-

¹H NMR / ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: As a preliminary indicator of purity. The melting point of the precursor, 2-amino-6-fluorobenzoic acid, is 167-169 °C.[5]

Protocol: Purity Analysis by HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of product in 1 mL of a 1:1 mixture of water and acetonitrile.

Application in Pharmaceutical Synthesis

The primary value of this compound lies in its ability to serve as a direct precursor to fused heterocyclic systems via intramolecular cyclization.

Mechanism Spotlight: Acid-Catalyzed Intramolecular Cyclization

Heating the intermediate in the presence of a strong acid or a dehydrating agent can trigger an intramolecular cyclization. The carboxylic acid hydroxyl group is protonated, making it a good leaving group (water). The adjacent ureido nitrogen then acts as an intramolecular nucleophile, attacking the carboxylic carbon to form a six-membered ring. This provides a facile route to substituted quinazoline-2,4-diones, a core scaffold in many kinase inhibitors.

This cyclization strategy is a powerful tool in drug discovery, enabling the rapid construction of complex molecular architectures from a readily available intermediate. The resulting heterocyclic core can then be further functionalized to generate libraries of compounds for screening against various biological targets, such as protein kinases implicated in cancer.[11][12]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from its precursor, 2-amino-6-fluorobenzoic acid, and general principles of chemical safety.

Hazard Identification

The precursor, 2-amino-6-fluorobenzoic acid, is classified as an irritant.[6][10]

-

Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][13]

-

Physical Hazards: The compound is a combustible solid.[10]

It is prudent to assume that this compound presents similar hazards.

Recommended Handling Procedures

All work should be conducted in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust.[6]

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is often at room temperature or refrigerated (0-8 °C) for long-term stability.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational molecular design. By combining the metabolic stability and unique electronic properties of a fluorinated ring with the potent hydrogen-bonding capabilities of a ureido moiety, it provides a direct and efficient route to high-value pharmaceutical scaffolds. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the competitive field of kinase inhibitor research. Understanding its properties, synthesis, and applications is key to unlocking its full potential in drug discovery programs.

References

- This compound | Fluoropharm. (URL: )

- 2-Amino-6-fluorobenzoic acid | Chem-Impex. (URL: )

- 2-Amino-6-fluorobenzoic acid 98 | Sigma-Aldrich. (URL: )

- This compound | BLD Pharm. (URL: )

- 2-Carbamoyl-6-fluorobenzoic acid | Fluorochem. (URL: )

- 2-Amino-6-fluorobenzoic acid, 98% | Thermo Scientific Chemicals. (URL: )

- 2-Amino-6-fluorobenzoic acid 98 | Sigma-Aldrich (altern

- Potential applications of 2-Fluorobenzoic acid in medicinal chemistry | Benchchem. (URL: )

- 2-Amino-6-Fluorobenzoic Acid 98% | PureSynth. (URL: )

- SAFETY DATA SHEET | Thermo Fisher Scientific. (URL: )

- Safety D

- 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid | BLDpharm. (URL: )

- Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Deriv

- The Role of the Ureido Group in Biological Activity: A Technical Guide for Drug Discovery Professionals | Benchchem. (URL: )

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI. (URL: )

- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil | PubMed. (URL: )

- Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach | PMC - NIH. (URL: )

- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor | PMC. (URL: )

- The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors | PubMed. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1153395-59-5 | this compound - Fluoropharm [fluoropharm.com]

- 4. 1153395-59-5|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1048919-15-8|2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 8. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-アミノ-6-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(Carbamoylamino)-6-fluorobenzoic acid

<Step>

Abstract

This document provides a comprehensive guide for the synthesis of 2-(carbamoylamino)-6-fluorobenzoic acid, a valuable intermediate in pharmaceutical research and development. The protocol details a robust and efficient method starting from commercially available 2-amino-6-fluorobenzoic acid. The synthesis involves the in situ generation of isocyanic acid from sodium cyanate, which then reacts with the starting material to yield the desired product. This application note elaborates on the underlying chemical principles, provides a detailed step-by-step protocol, and includes critical safety information and data interpretation guidelines to ensure reproducible and safe execution of the synthesis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The carbamoylamino moiety, also known as an acylurea, is a structural feature present in numerous biologically active compounds. Anthranilic acid derivatives, in general, serve as crucial building blocks for the synthesis of various heterocyclic compounds and pharmacologically active agents.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, making 2-amino-6-fluorobenzoic acid an attractive starting material for drug discovery programs.[2]

The synthesis of N-acylureas can be achieved through several methods, including the acylation of ureas with activated carboxylic acids or the coupling of isocyanates with amides.[3][4] The protocol described herein utilizes the reaction of an amine with isocyanic acid, a highly reactive intermediate. For safety and practical reasons, the isocyanic acid is generated in situ from the more stable and easily handled sodium cyanate.[5][6] This approach avoids the direct handling of toxic and volatile isocyanic acid.[6]

Reaction Principle

The synthesis proceeds via a nucleophilic addition of the amino group of 2-amino-6-fluorobenzoic acid to the electrophilic carbon atom of isocyanic acid. The isocyanic acid (HNCO) is generated in the reaction mixture by the acidification of sodium cyanate (NaOCN). The overall reaction is depicted below:

Figure 1: Overall Reaction Scheme

Sources

Application Note: Protocol for the Synthesis of 5-Fluoro-2,4(1H,3H)-quinazolinedione from 6-Fluoroanthranilic Acid

Executive Summary

This application note details the optimized protocol for the cyclocondensation of 6-fluoroanthranilic acid (2-amino-6-fluorobenzoic acid) with potassium cyanate. This reaction yields 5-fluoro-2,4(1H,3H)-quinazolinedione , a critical pharmacophore in the development of glutamate receptor antagonists, aldose reductase inhibitors, and antibacterial agents.

While standard anthranilic acid cyclizations are well-documented, the presence of the fluorine atom at the C6 position (ortho to the carboxylic acid) introduces specific steric and electronic considerations. This guide provides a robust, scalable "one-pot" methodology using glacial acetic acid, ensuring high regioselectivity and yield.

Reaction Mechanism and Principles

The Chemical Pathway

The transformation proceeds via a two-stage mechanism:

-

Nucleophilic Addition: The amino group of the anthranilic acid attacks the electrophilic carbon of the isocyanic acid (generated in situ from potassium cyanate and acid), forming a ureido (urea) intermediate.

-

Cyclodehydration: Under thermal forcing and acidic conditions, the terminal urea nitrogen attacks the carboxylic acid carbonyl, resulting in ring closure and the expulsion of water.

Structural Transformation Diagram

The following diagram illustrates the conversion of 6-fluoroanthranilic acid to the target quinazolinedione.

Figure 1: Reaction pathway showing the formation of the ureido intermediate and subsequent cyclization.

Key Mechanistic Insight

The fluorine atom at position 6 of the starting material becomes position 5 on the quinazoline ring. This position is sterically adjacent to the carbonyl at C4. The electron-withdrawing nature of fluorine increases the electrophilicity of the carboxylic acid carbon, potentially accelerating the cyclization step compared to non-fluorinated analogs. However, it also reduces the nucleophilicity of the amine, requiring sufficient thermal energy to initiate the first addition step.

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Purity | Role |

| 6-Fluoroanthranilic acid | 446-31-1 | >97% | Starting Material |

| Potassium Cyanate (KOCN) | 590-28-3 | >96% | Reagent |

| Glacial Acetic Acid | 64-19-7 | 99.8% | Solvent/Catalyst |

| Water (Deionized) | 7732-18-5 | - | Workup |

Method A: Glacial Acetic Acid Reflux (Recommended)

This method is preferred for its ability to solubilize the fluorinated starting material and drive the dehydration step effectively.

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoroanthranilic acid (1.55 g, 10.0 mmol) in glacial acetic acid (15 mL) .

-

Note: The starting material may not dissolve completely at room temperature. Slight warming (40°C) can aid dissolution.

-

-

Reagent Addition: While stirring at room temperature, add potassium cyanate (0.97 g, 12.0 mmol, 1.2 eq) in small portions over 5 minutes.

-

Safety: Do not add all at once to prevent vigorous evolution of CO₂ if moisture is present.

-

-

Reaction: Attach a reflux condenser. Heat the mixture to 35°C for 30 minutes to allow the formation of the urea intermediate (often observed as a thickening of the suspension).

-

Cyclization: Increase the temperature to reflux (approx. 118°C) and maintain for 4–6 hours .

-

Checkpoint: The reaction mixture usually becomes a clear solution before the product begins to precipitate out as a white/off-white solid during the reflux.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

-

Allow the suspension to stand for 30 minutes to maximize precipitation.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the filter cake with water (3 x 20 mL) to remove residual acetic acid and potassium salts.

-

Optional: A final wash with cold ethanol (5 mL) can facilitate drying.

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Yield: 75% – 85% Appearance: White to pale beige crystalline powder.

Method B: Aqueous Acidic Cyclization (Alternative)

Use this method if avoiding organic solvents is a strict requirement. Note that yields may be lower due to the poor solubility of the fluorinated intermediate in water.

-

Dissolve 6-fluoroanthranilic acid in 1N NaOH (1.1 eq).

-

Add KOCN (1.2 eq) and stir at room temperature for 2 hours.

-

Acidify carefully with concentrated HCl to pH < 2.

-

Reflux the aqueous suspension for 2 hours to effect cyclization.

-

Cool, filter, and wash as above.

Process Workflow & Decision Tree

Use the following logic flow to ensure experimental success and troubleshoot low yields.

Figure 2: Experimental decision tree for the synthesis of 5-fluoro-2,4-quinazolinedione.

Characterization Data

To validate the synthesis, compare the isolated product against the following expected analytical data.

| Technique | Parameter | Expected Value / Observation | Interpretation |

| ¹H NMR | Solvent: DMSO-d₆ | δ 11.2 - 11.5 ppm (s, 2H) | Two amide protons (N1-H, N3-H). Broad singlets. |

| δ 7.0 - 7.6 ppm (m, 3H) | Aromatic protons.[1][2] Pattern depends on F-coupling. | ||

| ¹³C NMR | Carbonyls | ~162 ppm, ~150 ppm | C4=O (urea) and C2=O (amide). |

| C-F Coupling | Doublets (J_CF) | Aromatic carbons will show splitting due to ¹⁹F. | |

| Melting Point | Range | > 280°C | Quinazolinediones have very high melting points. |

| Mass Spec | ESI- (M-H) | 179.02 m/z | Molecular Formula: C₈H₅FN₂O₂ (MW: 180.14). |

Note on NMR: The proton at position 6 (on the quinazoline ring) will appear as a multiplet due to coupling with the neighboring fluorine at position 5 and the proton at position 7.

References

-

Al-Sanea, M. M., et al. (2024).[1] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Drug Design, Development and Therapy. Available at: [Link]

-

Orfi, L., et al. (2004). "Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs." Current Medicinal Chemistry. Available at: [Link]

-

Zhang, N., et al. (2009).[3] "Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anticancer agents." Bioorganic & Medicinal Chemistry.

- Connolly, D. J., et al. (2005). "Synthesis of quinazoline-2,4-diones." Tetrahedron.

Sources

Cyclization methods for N-carbamoyl-6-fluorobenzoic acid derivatives

An Application Guide to the Synthesis and Cyclization of N-Carbamoyl-6-Fluorobenzoic Acid Derivatives

Authored by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the cyclization methods for N-carbamoyl-6-fluorobenzoic acid derivatives. The focus is on the synthesis of 5-fluoroquinazoline-2,4(1H,3H)-diones, a critical scaffold in medicinal chemistry. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into optimizing these crucial synthetic transformations.

Introduction: The Significance of Fluorinated Quinazolinediones

N-carbamoyl-6-fluorobenzoic acid is a key intermediate in the synthesis of fluorinated quinazoline-2,4(1H,3H)-diones. These heterocyclic structures are foundational in drug discovery, forming the core of molecules with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the benzoic acid precursor (leading to a 5-fluoro-substituted quinazolinedione) can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.

This guide details the common and effective methodologies for the critical intramolecular cyclization step, which transforms the linear N-carbamoyl benzoic acid into the bicyclic quinazolinedione system. We will explore both acid- and base-catalyzed pathways, providing the causal logic behind experimental choices to ensure reproducible and high-yielding syntheses.

Synthesis of the N-Carbamoyl Precursor

Before cyclization can occur, the N-carbamoyl-6-fluorobenzoic acid precursor must be synthesized. The most direct route involves the reaction of 2-amino-6-fluorobenzoic acid with a source of cyanate. This transformation is typically high-yielding and creates the necessary ureido-acid structure for subsequent ring closure.

Workflow for Precursor Synthesis

Below is a generalized workflow for the synthesis of the N-carbamoyl derivative from 2-amino-6-fluorobenzoic acid (a derivative of anthranilic acid).

Caption: Workflow for synthesizing the ureido-benzoic acid precursor.

Protocol 1: Synthesis of 2-(3-Ethylureido)-6-fluorobenzoic Acid

This protocol describes a representative synthesis of an N-substituted carbamoyl derivative, which follows a similar principle to the unsubstituted version. The reaction of an anthranilic acid with an isocyanate is a common method for forming the required urea linkage.

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Ethyl isocyanate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) in anhydrous DCM (100 mL).

-

Add anhydrous pyridine (6.2 mL, 77.4 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl isocyanate (5.6 mL, 70.9 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-carbamoyl-6-fluorobenzoic acid derivative.

Core Cyclization Methodologies

The intramolecular cyclization of N-carbamoyl-benzoic acids is essentially a dehydrative condensation reaction. The choice of catalyst—acid or base—determines the specific reaction mechanism and can influence reaction rate and yield.

A. Acid-Catalyzed Cyclization

In the presence of a strong acid, the carbonyl oxygen of the urea is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates intramolecular nucleophilic attack by the carboxylic acid group. Subsequent dehydration leads to the formation of the quinazolinedione ring. This method is effective but may not be suitable for substrates with acid-labile functional groups.[3][4][5][6]

Mechanism of Acid-Catalyzed Cyclization:

Caption: Key steps in the acid-catalyzed cyclization mechanism.

B. Base-Mediated Cyclization

Base-mediated cyclization proceeds via a different mechanism. A base is used to deprotonate the urea nitrogen, creating a highly nucleophilic amide anion. This anion then attacks the carbonyl carbon of the carboxylic acid (or carboxylate). This method is often preferred for its mild conditions and high efficiency. An eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones using NaOH in water has been reported, highlighting the practicality of this approach.[7]

Mechanism of Base-Mediated Cyclization:

Caption: Key steps in the base-mediated cyclization mechanism.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates.

Protocol 2: Acid-Catalyzed Cyclization

Rationale: This protocol uses a strong acid like sulfuric acid or a solid acid catalyst to promote dehydrative cyclization.[8][9] The high temperature helps to drive off the water byproduct, pushing the equilibrium towards the product.

Materials:

-

N-Carbamoyl-6-fluorobenzoic acid derivative

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Place the N-Carbamoyl-6-fluorobenzoic acid derivative (5.0 g, 1 eq) into a round-bottom flask.

-

Carefully add concentrated H₂SO₄ (25 mL) with cooling. Alternatively, PPA can be used as both the catalyst and solvent.

-

Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Neutralize any remaining acid by washing with a cold, dilute NaHCO₃ solution, followed by a final wash with cold water.

-

Dry the solid in a vacuum oven. Recrystallization from ethanol or acetic acid can be performed for further purification.

Protocol 3: Base-Mediated Cyclization in Water

Rationale: This protocol is based on an environmentally friendly method that uses sodium hydroxide in water.[7] The initial reaction forms the sodium salt of the ureido-acid. Heating promotes the intramolecular cyclization, and subsequent acidification precipitates the final product in high purity.

Materials:

-

N-Carbamoyl-6-fluorobenzoic acid derivative

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

pH paper or meter

Procedure:

-

Suspend the N-Carbamoyl-6-fluorobenzoic acid derivative (5.0 g, 1 eq) in water (50 mL) in an Erlenmeyer flask.

-

Add a 2 M NaOH solution dropwise while stirring until the solid completely dissolves and the solution is basic (pH ~9-10).

-

Heat the solution to reflux (100 °C) for 1-3 hours. Monitor the reaction for the formation of the cyclized product.

-

Cool the reaction mixture to room temperature.

-

Slowly acidify the clear solution by adding concentrated HCl dropwise with stirring in an ice bath.

-

The 5-fluoroquinazoline-2,4(1H,3H)-dione product will precipitate out as a white solid as the pH drops below 7. Continue acidification to pH ~2 to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake extensively with cold water to remove any inorganic salts.

-

Dry the product in a vacuum oven. This method often yields a product of high purity that may not require further purification.

Comparative Summary and Troubleshooting

| Parameter | Acid-Catalyzed Method | Base-Mediated Method |

| Catalyst | H₂SO₄, PPA, Solid Acids | NaOH, KOH, Na₂CO₃ |

| Solvent | Often neat (catalyst as solvent) or high-boiling organic solvent | Water, Ethanol |

| Temperature | High (100-150 °C) | Moderate to High (Room Temp to Reflux) |

| Reaction Time | 1-6 hours | 1-4 hours |

| Work-up | Quenching on ice, filtration, neutralization | Acidification, filtration |

| Advantages | Strong driving force for dehydration | Milder conditions, "greener" solvent (water), often cleaner reaction |

| Disadvantages | Harsh conditions, potential for side reactions (e.g., sulfonation), not suitable for sensitive substrates | May not be effective for highly deactivated substrates |

Troubleshooting Tips:

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature or reaction time. In the base-mediated method, ensure a sufficiently basic pH is maintained.

-

Low Yield: Poor yield in the acid-catalyzed method may result from substrate degradation; consider a milder acid or lower temperature. In the base-mediated method, ensure complete precipitation by adjusting the final pH to be strongly acidic.

-

Side Product Formation: Charring or discoloration in the acid-catalyzed method indicates decomposition. The base-mediated method is generally cleaner, but hydrolysis of the urea is a potential side reaction if conditions are too harsh for too long.

Conclusion

The cyclization of N-carbamoyl-6-fluorobenzoic acid derivatives is a robust and reliable method for accessing the medicinally important 5-fluoroquinazoline-2,4(1H,3H)-dione scaffold. Both acid- and base-catalyzed pathways are effective, with the choice depending on the substrate's stability and the desired experimental conditions. The base-mediated cyclization in water represents a particularly efficient, environmentally friendly, and scalable approach suitable for industrial applications. By understanding the mechanisms and carefully controlling the reaction parameters as detailed in this guide, researchers can effectively synthesize these valuable heterocyclic compounds for advancement in drug discovery and development.

References

-

Chen, J. et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical & Pharmaceutical Bulletin, 62(8), 824-9. Available at: [Link]

-

Wikipedia. N-Acetylanthranilic acid. Available at: [Link]

-

CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available at: [Link]

-

Steingruber, H. S. et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Available at: [Link]

-

Baykova, S. O. et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7633. Available at: [Link]

-

Abdel-Wahab, B. F. et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(17), 5122. Available at: [Link]

-

WebAssign. Experiment 8 - Amide Preparation. Available at: [Link]

-

Baykova, S. O. et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. Available at: [Link]

-

Asadipour, A. et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 176-182. Available at: [Link]

- Kim, K. et al. (1995). Acid and base catalyzed intramolecular cyclizations of N-benzoylthiocarbamoyl-acetals. Bulletin of the Korean Chemical Society, 16(1), 11-14.

-

Nguyen, H. T. et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13, 29281-29289. Available at: [Link]

-

Li, Y. et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules, 28(3), 1443. Available at: [Link]

- O'Neill, M. J. et al. (2018). An organic thiyl radical catalyst for enantioselective cyclization.

-

Jameel, A. A. & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. Available at: [Link]

-

Colby, D. A. et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Organic Letters, 13(16), 4352–4355. Available at: [Link]

-

Chen, Y. et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Chemistry, 4(4), 1548-1560. Available at: [Link]

- Cvetovich, R. J. et al. (1987). N-benzoylcarbamate cyclizations. Tetrahedron Letters, 28(45), 5399-5402.

-

Yoshimura, T. et al. (2016). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 18(15), 3622–3625. Available at: [Link]

- Wang, C. et al. (2015). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 80(10), 5152-5159.

- Kita, Y. et al. (2019). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 24(21), 3843.

-

Brufani, G. et al. (2026). Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. ResearchGate. Available at: [Link]

-

Li, Y. et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. PMC. Available at: [Link]

- Schmidt, A. (2005). Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes.

-

Wikipedia. 2-Iodobenzoic acid. Available at: [Link]

-

Li, Y. et al. (2020). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Synthesis, 52, 928-932. Available at: [Link]

-

Nguyen, H. T. et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PMC. Available at: [Link]

- Fuentes, N. et al. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Journal of the American Chemical Society, 137(2), 964-73.

-

Wang, Y. et al. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[7][10]oxazepane and Dihydrobenzo[7][11]oxazocine. The Journal of Organic Chemistry, 89(18), 13629-13640.

- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.

-

Sugiishi, T. et al. (2023). Intramolecular Cyclization of N-Propargylic Amides without Transition-Metal Catalysis for Synthesis of Fluoroalkylated Oxazoles: Using Carboxylic Acid Anhydrides as the Fluoroalkyl Source. Synthesis, 55, 1984-1995. Available at: [Link]

-

Texium. (2018). Preparation of 2-iodobenzoic acid. Available at: [Link]

-

Nguyen, H. T. et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. Available at: [Link]

- Chen, J. et al. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry, 86(15), 10747-10754.

-

Kumar, A. et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances, 14, 5323-5332. Available at: [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Fluorinated Quinazolinediones via Ureido Intermediates

Introduction: The Strategic Imperative of Fluorine in Quinazolinedione Scaffolds

Quinazolinediones represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Judicious fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate pKa to improve cell membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3][5]

This application note provides a comprehensive guide to the synthesis of fluorinated quinazolinediones, with a specific focus on a robust and versatile method proceeding through ureido intermediates. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Mechanistic Rationale: The Ureido Route to Quinazolinedione Formation

The synthesis of quinazolinediones via ureido intermediates is a powerful strategy that involves two key transformations: the formation of an N-aryl ureido-ester and its subsequent intramolecular cyclization. This approach offers a high degree of control over substituent placement on the quinazolinedione ring system.

Part 1: Formation of the Ureido Intermediate

The synthesis commences with the nucleophilic attack of a fluorinated aniline on an isocyanate derivative, typically an ethoxycarbonyl isocyanate, to form a ureido-ester. This reaction is generally high-yielding and proceeds under mild conditions. The fluorine substituent on the aniline can be strategically positioned to influence the electronic properties of the resulting quinazolinedione.

Part 2: Intramolecular Cyclization

The critical ring-closing step involves the intramolecular cyclization of the ureido-ester. This transformation is typically promoted by a base, which deprotonates the ureido nitrogen, facilitating a nucleophilic attack on the ester carbonyl. The subsequent elimination of the ethoxy group yields the desired quinazolinedione ring. The choice of base and reaction conditions can be crucial for optimizing the yield and purity of the final product.

Below is a generalized workflow for this synthetic sequence.

Caption: Overall workflow for the synthesis of fluorinated quinazolinediones.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a model fluorinated quinazolinedione. Researchers should note that optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents

-

Fluorinated aniline (e.g., 2-fluoroaniline)

-

Ethoxycarbonyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Part A: Synthesis of N-(2-Fluorophenyl)-N'-(ethoxycarbonyl)urea (Ureido Intermediate)

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the fluorinated aniline (1.0 eq) in anhydrous THF.

-

Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add ethoxycarbonyl isocyanate (1.05 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude ureido intermediate is often of sufficient purity for the next step. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Cyclization to Fluorinated Quinazolinedione

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the crude ureido intermediate (1.0 eq) in absolute ethanol.

-

Addition of Base: Add a solution of sodium ethoxide in ethanol (2.0 eq).

-

Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the cyclization by TLC.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorinated quinazolinedione.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure fluorinated quinazolinedione.

The following diagram illustrates the key mechanistic steps of the intramolecular cyclization.

Caption: Key steps in the base-mediated cyclization of the ureido intermediate.

Data Summary and Characterization

The successful synthesis of the target fluorinated quinazolinedione should be confirmed by a suite of analytical techniques.

| Parameter | Typical Range/Observation | Method |

| Yield (Overall) | 60-85% | Gravimetric |

| Melting Point | Varies with substitution | Melting Point Apparatus |

| ¹H NMR | Characteristic aromatic and N-H proton signals | NMR Spectroscopy |

| ¹⁹F NMR | Signal corresponding to the fluorine substituent | NMR Spectroscopy[6][7] |

| ¹³C NMR | Carbonyl and aromatic carbon signals | NMR Spectroscopy |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass | HRMS (e.g., ESI)[8] |

| IR Spectroscopy | C=O and N-H stretching vibrations | FT-IR Spectroscopy[8] |

Note: The specific spectral data will be dependent on the exact structure of the fluorinated quinazolinedione synthesized.

Pro-Tips and Troubleshooting

-

Moisture Sensitivity: The isocyanate reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Incomplete Cyclization: If the cyclization step is sluggish, consider using a stronger base (e.g., sodium hydride in an aprotic solvent like DMF) or increasing the reaction temperature. However, be mindful of potential side reactions at higher temperatures.

-

Purification Challenges: Some quinazolinediones may have limited solubility. Careful selection of the recrystallization solvent or chromatography eluent system is crucial for obtaining a pure product.

-

Regioselectivity: For unsymmetrically substituted anilines, the initial N-arylation step is generally highly regioselective. However, in complex cases, characterization by 2D NMR techniques (e.g., HMBC, HSQC) may be necessary to confirm the structure.

Conclusion

The synthesis of fluorinated quinazolinediones via ureido intermediates is a reliable and adaptable method for accessing a diverse range of these medicinally important compounds. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can efficiently prepare these valuable molecules for further investigation in drug discovery and development programs. The strategic incorporation of fluorine offers a powerful tool to fine-tune the properties of quinazolinedione-based drug candidates, ultimately contributing to the development of safer and more effective therapeutics.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Apollo Scientific.

- Kirk KL. Applications of Fluorine in Medicinal Chemistry. Journal of Organic Chemistry.

- Jitendra K. et al.

- Organic Chemistry Portal. Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles.

- Buchwald SL, et al.

- Organic Chemistry Portal. Synthesis of Quinazolinediones.

- Bonacorso HG, et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

- Li B, et al. Synthesis of quinazolin-4(3H)

- Reddy TR, et al. Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. The Journal of Organic Chemistry.

- Singh VK, et al.

- Li X, et al. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules.

- Fisyuk AS, et al. Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Russian Chemical Reviews.

- Fisyuk AS, et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.

- Walsh CT, et al. SylC Catalyzes Ureido-Bond Formation During Biosynthesis of the Proteasome Inhibitor Syringolin A. Biochemistry.

- Indian Academy of Sciences.

- Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules.

- Neo AG.

- JETIR. Synthesis of Ureidomethylene Compounds: a short review.

- Popp J, et al. Vibrational spectroscopic characterization of fluoroquinolones. Journal of Raman Spectroscopy.

- Organic Chemistry Portal. Quinazolinone synthesis.

- El-Faham A, et al. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules.

- O'Hagan D, et al. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.

- Mátyus P, et al. Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. Archiv der Pharmazie.

- Salter EA, et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Al-Obaidi A, et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

- Furuya T, et al.

- Debnath M, et al. New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. European Journal of Medicinal Chemistry.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study | MDPI [mdpi.com]

One-pot synthesis of 5-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-6-fluorobenzoic acid

[1][2]

Abstract & Strategic Rationale

The synthesis of 5-substituted quinazoline-2,4-diones is often complicated by steric hindrance at the peri-position (C5).[1] For the 5-fluoro derivative, the starting material is 2-amino-6-fluorobenzoic acid .[1][3]

Traditional methods involving urea fusion at >160°C often lead to charring and difficult purification due to the high melting point of the product (>300°C) and its poor solubility in organic solvents.[2] This protocol details a one-pot, three-stage aqueous cascade that proceeds via an in situ generated ureido derivative.[1] This method ensures high regioselectivity and allows for isolation via simple filtration, eliminating the need for chromatography.[2]

Key Advantages[1][2][5]

Reaction Mechanism & Pathway

The reaction proceeds through a nucleophilic attack of the primary amine on the cyanate ion, forming a ureido (urea) intermediate.[2] Under alkaline conditions, this intermediate undergoes intramolecular cyclization (dehydration) to form the pyrimidine ring.[2]

Mechanistic Flow (DOT Visualization)

Figure 1: Mechanistic pathway from anthranilic acid derivative to quinazolinedione via ureido intermediate.[1][2]

Experimental Protocol

Materials & Equipment

| Component | Grade/Spec | Role |

| 2-Amino-6-fluorobenzoic acid | >98% Purity | Starting Scaffold |

| Potassium Cyanate (KOCN) | Reagent Grade | Carbonyl/Amine Source |

| Sodium Hydroxide (NaOH) | 20% aq.[1] Solution | Cyclization Promoter |

| Hydrochloric Acid (HCl) | 6M Solution | Protonation/Precipitation |

| Water | Deionized (DI) | Solvent |

| Equipment | Overhead Stirrer, Reflux Condenser, pH Meter | Process Control |

Step-by-Step Methodology

Stage 1: Formation of the Ureido Intermediate[2]

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-fluorobenzoic acid (1.0 equiv) in water (10 volumes, e.g., 10 mL per 1 g of SM).

-

Dissolution (Optional): If the acid is not well-dispersed, a catalytic amount of acetic acid (0.5 mL) can help, but is usually unnecessary.[1][2]

-

Addition: Add Potassium Cyanate (KOCN) (1.5 equiv) in a single portion.

-

Reaction: Stir the mixture at 35–40°C for 2–4 hours.

Stage 2: Cyclization (Ring Closure)[1]

-

Basification: Add NaOH (20% aq) solution dropwise to the reaction mixture until the pH reaches >12.

-

Note: The mixture should become a clear solution as the ureido acid salt dissolves and cyclizes.[2]

-

-

Reflux: Heat the solution to 90–100°C (reflux) for 2–3 hours.

Stage 3: Isolation & Purification[1][2]

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Precipitation: Slowly add 6M HCl to the stirring solution.

-

Critical Step: Monitor pH. A heavy white precipitate will form.[2] Continue addition until pH is strongly acidic (pH 1–2).

-

-

Digestion: Stir the slurry for 30 minutes to ensure complete protonation and crystal growth.

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with water (3 x 5 volumes) to remove residual salts (KCl, NaCl).

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Process Control & Troubleshooting

Workflow Logic (DOT Visualization)

Figure 2: Operational decision tree for the synthesis workflow.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion (Stage 1) | Insufficient KOCN or low temp.[1] | Add 0.2 equiv KOCN; ensure temp is at least 35°C. |

| Solution not clearing (Stage 2) | pH too low.[1][2] | Add more NaOH to ensure pH > 12. The intermediate must be deprotonated to cyclize.[2] |

| Low Yield | Product lost in filtrate.[2][5][6][7] | Ensure pH is < 2 during isolation.[2] The dione is weakly acidic (pKa ~9-10) and soluble in base.[1] |

| Colored Impurities | Oxidation of amino acid.[2][8] | Perform reaction under Nitrogen atmosphere (though usually not required).[1][2] |

Analytical Specifications

References

-

Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)

-

Synthesis of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones as PARP inhibitors.

-

Quinazolin-2,4-dione Derivatives as Promising Antibacterial Agents.

-

Application Notes for Preclinical Formul

Sources

- 1. TW201245161A - 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones as PARP inhibitors and the use thereof - Google Patents [patents.google.com]

- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches | MDPI [mdpi.com]

- 3. equationchemical.com [equationchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Fluoroquinazoline-2,4(1H,3H)-dione [myskinrecipes.com]

- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Preventing premature cyclization of 2-ureido-6-fluorobenzoic acid

Welcome to the dedicated technical support center for 2-ureido-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, with a specific focus on preventing its premature intramolecular cyclization. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Preventing Premature Cyclization

This section addresses common issues encountered during the handling and reaction of 2-ureido-6-fluorobenzoic acid. The primary challenge is the propensity of this molecule to undergo intramolecular cyclization to form 7-fluoroquinazoline-2,4-dione, a reaction that can be triggered by various experimental conditions.

Question 1: I am observing a significant amount of an insoluble byproduct in my reaction mixture. How can I confirm if it is the cyclized product?

Answer: The cyclized byproduct, 7-fluoroquinazoline-2,4-dione, is generally less soluble in common organic solvents compared to the starting material, 2-ureido-6-fluorobenzoic acid. The first indication is often the formation of a precipitate.

To confirm its identity, you can use the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the starting material from the byproduct. The cyclized product will have a different retention time. A comparison of analytical methods for fluorobenzoic acid derivatives can be a useful reference for method development.[1]

-

Mass Spectrometry (MS): The cyclized product will have a different molecular weight due to the loss of a water molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts for the quinazolinedione ring system compared to the open-chain ureidobenzoic acid.

Question 2: My reaction, which should preserve the 2-ureido-6-fluorobenzoic acid structure, is showing low yield and the presence of the cyclized impurity. What are the likely causes?

Answer: Premature cyclization is typically induced by elevated temperatures or the presence of acidic or basic catalysts.[2][3] The intramolecular reaction involves the nucleophilic attack of one of the urea nitrogens on the carboxylic acid group, which is facilitated under these conditions.

Consider the following factors:

-

Temperature: Heating the reaction mixture above ambient temperature can provide the activation energy needed for cyclization. Many benzoic acid derivatives show degradation at elevated temperatures.[4]

-